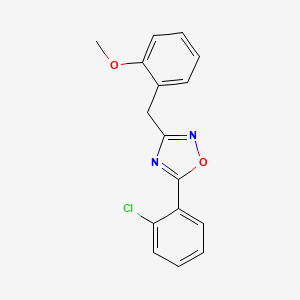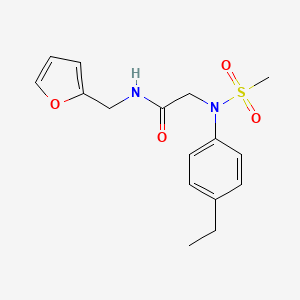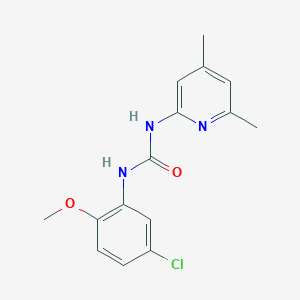![molecular formula C14H15NO4 B5883590 N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, commonly known as DMOAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOAA is a derivative of coumarin, a natural compound found in many plants, and has been shown to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The exact mechanism of action of DMOAA is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This can lead to a range of cellular responses, including apoptosis (programmed cell death), DNA damage, and changes in gene expression. In addition, DMOAA has been shown to interact with a variety of cellular targets, including enzymes, receptors, and ion channels, which may contribute to its overall biological effects.
Biochemical and Physiological Effects:
DMOAA has been shown to exhibit a range of interesting biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. In addition, DMOAA has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis and asthma. However, further research is needed to fully understand the mechanisms underlying these effects and to determine their potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using DMOAA in lab experiments is its versatility and ease of use. DMOAA is a stable and readily available compound that can be easily synthesized and modified for different applications. In addition, DMOAA is relatively non-toxic and has low potential for side effects, making it a safe and attractive candidate for further investigation. However, one of the main limitations of using DMOAA is its lack of specificity, as it can interact with a variety of cellular targets and pathways. This can make it difficult to determine the exact mechanisms underlying its biological effects and to design experiments that specifically target these pathways.
将来の方向性
There are many potential future directions for research on DMOAA, including further investigation of its mechanisms of action, its potential therapeutic applications, and its interactions with other compounds and cellular targets. In addition, there is a need for more studies on the safety and toxicity of DMOAA, as well as its potential interactions with other drugs and chemicals. Finally, there is a need for more studies on the synthesis and modification of DMOAA, with the goal of developing more specific and effective derivatives for use in scientific research.
合成法
DMOAA can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 7-hydroxycoumarin with N,N-dimethylglycine methyl ester in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form DMOAA. This method has been shown to produce high yields of DMOAA with good purity and is relatively simple to perform.
科学的研究の応用
DMOAA has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential therapeutic agent for the treatment of cancer and other diseases. In addition, DMOAA has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for further investigation in these areas.
特性
IUPAC Name |
N,N-dimethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(16)15(2)3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOXEPZYCANYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5883526.png)

![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)

![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)


![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)
![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)